molecular formula C52H68F3N11O13S2 B15362632 H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt (Disulfide bond)

H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt (Disulfide bond)

Cat. No.: B15362632
M. Wt: 1176.3 g/mol
InChI Key: BPLOKJUPZTYYLV-XQGGKHMTSA-N
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Description

H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt, also known as CTOP, is a synthetic peptide with a disulfide bond. It is a potent and highly selective ligand for μ-opioid receptors, showing minimal interaction with other opioid receptor systems. This compound is primarily used in scientific research to study opioid receptor activity and related biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS) techniques. The process typically includes the following steps:

  • Resin Loading: The first amino acid, H-D-Phe, is attached to a solid resin support.

  • Chain Assembly: Sequential addition of amino acids (Cys, Tyr, D-Trp, Orn, Thr, Pen) using standard coupling reagents like N,N'-diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS).

  • Disulfide Bond Formation: The disulfide bond between Cys residues is formed using oxidizing agents such as iodine or hydrogen peroxide.

  • Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected using trifluoroacetic acid (TFA) to yield the final product as a trifluoroacetate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and reactors are used to ensure consistency and efficiency. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), are employed to verify the purity and identity of the final product.

Chemical Reactions Analysis

Types of Reactions: H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt can undergo various chemical reactions, including:

  • Oxidation: Formation of the disulfide bond between Cys residues.

  • Reduction: Reduction of the disulfide bond using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

  • Substitution: Substitution reactions at the amino acid side chains, depending on the reagents used.

Common Reagents and Conditions:

  • Oxidation: Iodine, hydrogen peroxide.

  • Reduction: DTT, TCEP.

  • Substitution: Various reagents depending on the specific amino acid side chain involved.

Major Products Formed:

  • Disulfide Bond Formation: The primary product is the peptide with a disulfide bond.

  • Reduction Products: Reduced peptide with free thiol groups.

  • Substitution Products: Modified peptides with altered side chains.

Scientific Research Applications

H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt is widely used in scientific research due to its high affinity for μ-opioid receptors. Its applications include:

  • Chemistry: Studying peptide synthesis and disulfide bond formation.

  • Biology: Investigating opioid receptor signaling pathways and their role in pain modulation.

  • Medicine: Developing new analgesics and understanding opioid receptor-related disorders.

  • Industry: Producing peptide-based drugs and diagnostic tools.

Mechanism of Action

The compound exerts its effects by binding to μ-opioid receptors, acting as an antagonist. This binding inhibits the receptor's activity, which can be useful in studying pain mechanisms and developing pain-relief medications. The molecular targets include μ-opioid receptors, and the pathways involved are related to pain perception and modulation.

Comparison with Similar Compounds

H-D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2 trifluoroacetate salt is unique due to its high selectivity for μ-opioid receptors. Similar compounds include:

  • NTB (Naltriben): Another μ-opioid receptor antagonist with similar selectivity.

  • CTAP (Cyclo[D-Phe-Cys-Tyr-D-Trp-Orn-Thr-Pen-Thr-NH2]): A cyclic analog with similar activity.

These compounds share structural similarities but differ in their cyclic or linear nature, affecting their binding affinity and selectivity.

Properties

Molecular Formula

C52H68F3N11O13S2

Molecular Weight

1176.3 g/mol

IUPAC Name

(4R,7S,10S,13R,16S,19R)-N-[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]-19-[[(2R)-2-amino-3-phenylpropanoyl]amino]-10-(3-aminopropyl)-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-3,3-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C50H67N11O11S2.C2HF3O2/c1-26(62)39(42(53)65)59-49(72)41-50(3,4)74-73-25-38(58-43(66)33(52)21-28-11-6-5-7-12-28)47(70)56-36(22-29-16-18-31(64)19-17-29)45(68)57-37(23-30-24-54-34-14-9-8-13-32(30)34)46(69)55-35(15-10-20-51)44(67)60-40(27(2)63)48(71)61-41;3-2(4,5)1(6)7/h5-9,11-14,16-19,24,26-27,33,35-41,54,62-64H,10,15,20-23,25,51-52H2,1-4H3,(H2,53,65)(H,55,69)(H,56,70)(H,57,68)(H,58,66)(H,59,72)(H,60,67)(H,61,71);(H,6,7)/t26-,27-,33-,35+,36+,37-,38+,39+,40+,41-;/m1./s1

InChI Key

BPLOKJUPZTYYLV-XQGGKHMTSA-N

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](C(SSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)[C@@H](CC5=CC=CC=C5)N)(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C1C(=O)NC(C(SSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)(C)C)C(=O)NC(C(C)O)C(=O)N)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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